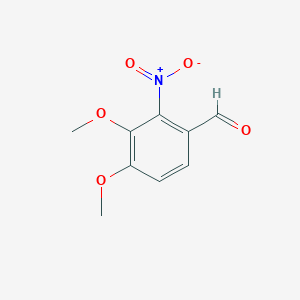

3,4-Dimethoxy-2-nitrobenzaldehyde

Description

Contextualization within Aromatic Nitro-Aldehyde Chemical Space

Aromatic nitro-aldehydes are a class of organic compounds characterized by the presence of both a nitro group (—NO₂) and an aldehyde group (—CHO) attached to an aromatic ring. numberanalytics.com The strong electron-withdrawing nature of the nitro group significantly influences the chemical properties of the aromatic ring and the reactivity of the aldehyde functionality. wikipedia.orgvaia.com This electronic effect deactivates the ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution. wikipedia.org

Within this chemical space, 3,4-Dimethoxy-2-nitrobenzaldehyde, also known as 2-nitroveratraldehyde, is distinguished by its specific substitution pattern. The two electron-donating methoxy (B1213986) groups at the 3 and 4 positions partially counteract the deactivating effect of the ortho-positioned nitro group, leading to a nuanced reactivity. The steric hindrance imposed by the ortho-nitro group also plays a crucial role in directing the outcomes of reactions involving the aldehyde. psu.edu This combination of electronic and steric factors makes this compound a unique and valuable synthon.

The reactivity of aromatic nitro-aldehydes is diverse. The aldehyde group can undergo typical reactions such as oxidation, reduction, and condensation. For instance, the Baeyer–Drewson indigo (B80030) synthesis historically utilized o-nitrobenzaldehyde and acetone (B3395972) in a condensation reaction. wikipedia.orgwikipedia.org The nitro group, a versatile functional group, can be reduced to an amine, which opens up a vast array of further chemical transformations. sci-hub.se This dual reactivity is central to the utility of compounds like this compound in multi-step syntheses.

Historical Perspective of Synthesis and Reactivity Studies

The primary and most established method for synthesizing this compound is through the direct nitration of 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde). orgsyn.orgingentaconnect.com This electrophilic aromatic substitution reaction is typically carried out using nitric acid, often in the presence of a co-reagent like sulfuric acid or acetic acid. ingentaconnect.comresearchgate.net

Early methods, such as the one described by Salway, laid the groundwork for this transformation. orgsyn.org Over time, modifications to the reaction conditions have been explored to optimize the yield and selectivity of the desired 2-nitro isomer over other potential isomers, such as the 5-nitro and 6-nitro derivatives. ingentaconnect.comchemicalbook.com For instance, research has shown that using a mixture of nitric acid and sulfuric acid can lead to a significantly higher yield (93.63%) compared to using nitric acid alone (50.35%). ingentaconnect.comresearchgate.net The temperature of the reaction is a critical parameter that must be carefully controlled to prevent side reactions and ensure safety. orgsyn.org

The starting material, veratraldehyde, is readily prepared from vanillin (B372448) through methylation. orgsyn.orgchemicalbook.com This two-step sequence from the natural product vanillin provides an accessible route to this compound.

Studies on the reactivity of ortho-nitrobenzaldehydes have revealed interesting chemical behaviors. For example, they can undergo cleavage reactions with bases like hydroxide (B78521) and methoxide (B1231860) ions. rsc.org The photochemistry of o-nitrobenzaldehyde has also been a subject of investigation, highlighting its potential use as a photoremovable protecting group. wikipedia.orgacs.org These fundamental studies on related structures provide valuable insights into the potential transformations of this compound.

Significance as a Versatile Building Block in Complex Molecule Construction

The true value of this compound lies in its application as a versatile building block for the synthesis of more complex and often biologically active molecules. The strategic placement of its functional groups allows for a variety of subsequent chemical modifications.

A key transformation is the reduction of the nitro group to an amine. This opens the door to a wide range of reactions, including diazotization, acylation, and the formation of heterocyclic rings. The resulting amino-benzaldehyde can then be used in condensation reactions, such as the Hantzsch dihydropyridine (B1217469) synthesis or similar multicomponent reactions, to create diverse molecular scaffolds. mdpi.com

The aldehyde functionality itself is a handle for numerous carbon-carbon bond-forming reactions. For example, it can participate in the Henry reaction (nitroaldol reaction) with nitroalkanes to form β-nitro alcohols, which are valuable synthetic intermediates. wikipedia.org It can also be a substrate in Wittig-type reactions to form alkenes or undergo reductive amination to introduce substituted amino groups.

The presence of the two methoxy groups also offers synthetic utility. They can be selectively cleaved to reveal hydroxyl groups, which can then be further functionalized. This ability to unmask reactive sites at a later stage of a synthesis is a powerful tool in the construction of complex natural products and pharmaceutical agents.

The combination of these reactive sites makes this compound a key precursor for various heterocyclic systems. For example, it can be used in the synthesis of quinolines, indoles, and benzodiazepines, which are common motifs in many pharmaceutical drugs. psu.edumdpi.com Its role as an intermediate in the synthesis of compounds for applications in materials science, such as dyes and nonlinear optical materials, has also been explored. psu.edu

Below is a table summarizing the key properties and synthetic routes for this compound and its direct precursor.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Typical Synthesis Route |

| This compound | O=C(C1=C(C=C(C=C1)OC)OC)N+[O-] | C₉H₉NO₅ | 211.17 | Nitration of veratraldehyde. orgsyn.orgingentaconnect.com |

| Veratraldehyde | O=CC1=CC(OC)=C(OC)C=C1 | C₉H₁₀O₃ | 166.17 | Methylation of vanillin. orgsyn.orgchemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethoxy-2-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-14-7-4-3-6(5-11)8(10(12)13)9(7)15-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHXOKHNXAGVMJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00944632 | |

| Record name | 3,4-Dimethoxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22027-96-9, 55149-84-3 | |

| Record name | Nitroveratraldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022027969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethoxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIMETHOXY-2-NITROBENZALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 3,4 Dimethoxy 2 Nitrobenzaldehyde

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which help to stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgyoutube.com The SNAr mechanism is a two-step process involving the addition of the nucleophile to the aromatic ring, followed by the elimination of the leaving group. youtube.com

Regioselective Displacement of the Nitro Group

The nitro group (NO2) is a strong electron-withdrawing group and can act as a leaving group in SNAr reactions, particularly when positioned ortho or para to other activating groups. masterorganicchemistry.comyoutube.com In the case of 3,4-Dimethoxy-2-nitrobenzaldehyde, the nitro group is situated in a position activated by the aldehyde and methoxy (B1213986) groups, making it susceptible to nucleophilic attack.

The displacement of a nitro group by a fluoride (B91410) ion, known as fluorodenitration, is a significant reaction in the synthesis of radiolabeled aromatic fluorides for positron emission tomography (PET). The use of [18F]fluoride ion allows for the introduction of a positron-emitting isotope into an aromatic molecule. The reactivity of the leaving group in SNAr reactions often follows the order F > NO2 > Cl > Br > I. masterorganicchemistry.com This indicates that the carbon-fluorine bond is not broken in the rate-determining step, which is typically the formation of the Meisenheimer complex. masterorganicchemistry.com

The kinetics of SNAr reactions are influenced by several factors, including the nature of the solvent and the electronic properties of the substituents on the aromatic ring. researchgate.net The reaction generally follows second-order kinetics, being first order in both the aromatic substrate and the nucleophile. researchgate.net The rate of reaction is accelerated by electron-withdrawing groups that can stabilize the anionic intermediate. masterorganicchemistry.com The mechanism proceeds through an addition-elimination pathway, where the nucleophile first adds to the carbon bearing the leaving group, forming a resonance-stabilized Meisenheimer complex. youtube.com The aromaticity of the ring is then restored by the departure of the leaving group. youtube.com

Influence of Methoxy and Aldehyde Functional Groups on SNAr Reactivity

The methoxy (-OCH3) and aldehyde (-CHO) groups on the aromatic ring of this compound play a crucial role in its SNAr reactivity. The aldehyde group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution. youtube.com Conversely, the methoxy groups are electron-donating through resonance, which would typically deactivate the ring towards nucleophilic attack. However, their positions relative to the nitro group and the site of nucleophilic attack are critical. The electron-withdrawing nitro group reduces the electron density on the aromatic ring, making the carbonyl carbon less susceptible to nucleophilic addition. jocpr.com

Carbonyl Group Reactivity

The aldehyde functional group in this compound is a site of significant reactivity, particularly for condensation reactions.

Condensation Reactions to Form Schiff Bases

Aldehydes readily undergo condensation reactions with primary amines to form imines, commonly known as Schiff bases. jecst.orgresearchgate.net This reaction is a two-step process that begins with the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. ijmcmed.org This is followed by the acid- or base-catalyzed dehydration of the carbinolamine to yield the final Schiff base. ijmcmed.org The formation of Schiff bases is often carried out in an alcoholic solvent, sometimes with the addition of an acid catalyst. researchgate.net

The reaction of this compound with various primary amines would be expected to yield a corresponding series of Schiff bases. The stability of the resulting imine can be influenced by the electronic nature of the substituents on both the aldehyde and the amine.

Below is a table summarizing the types of reactions discussed:

| Reaction Type | Reactant | Functional Group Involved | Product Type |

| Nucleophilic Aromatic Substitution (SNAr) | This compound | Nitro group (-NO2) | Substituted benzaldehyde (B42025) |

| Condensation Reaction | This compound | Aldehyde group (-CHO) | Schiff Base |

Hydrazone Formation from Aryl Hydrazine (B178648) Hydrochlorides

The reaction between this compound and aryl hydrazine hydrochlorides results in the formation of hydrazones. researchgate.net This condensation reaction is a fundamental process in organic chemistry, involving the reaction of a carbonyl compound (in this case, an aldehyde) with a hydrazine to yield a hydrazone and water. numberanalytics.com The general mechanism involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule. numberanalytics.comlibretexts.org The reaction is often catalyzed by acid. numberanalytics.com

Three new hydrazones have been synthesized through the condensation reaction of this compound with different aryl hydrazine hydrochlorides. researchgate.net The structures of these newly synthesized hydrazones were confirmed using 1H NMR, 13C NMR, and mass spectrometry. researchgate.net

The rate of hydrazone formation is influenced by electronic factors. Electron-withdrawing groups on the aldehyde can increase the reaction rate. nih.gov For instance, a study showed that 4-nitrobenzaldehyde (B150856) reacts faster than 4-methoxybenzaldehyde. nih.gov

Table 1: Synthesized Hydrazones from this compound

| Reactant 1 | Reactant 2 (Aryl Hydrazine Hydrochloride) | Product (Hydrazone) | Analytical Methods | Reference |

| This compound | Aryl Hydrazine Hydrochloride 1 | Hydrazone 1 | 1H NMR, 13C NMR, MS | researchgate.net |

| This compound | Aryl Hydrazine Hydrochloride 2 | Hydrazone 2 | 1H NMR, 13C NMR, MS | researchgate.net |

| This compound | Aryl Hydrazine Hydrochloride 3 | Hydrazone 3 | 1H NMR, 13C NMR, MS | researchgate.net |

Aldol (B89426) and Knoevenagel Condensation Potentials

Aldol Condensation:

The aldol condensation is a crucial carbon-carbon bond-forming reaction in organic synthesis. truman.edu It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then undergo dehydration to yield a conjugated enone. magritek.com In a crossed aldol condensation, two different carbonyl compounds are reacted. hkedcity.net For a successful crossed aldol condensation, one of the carbonyl compounds should not have α-hydrogens to prevent self-condensation. hkedcity.net

3,4-Dimethoxybenzaldehyde (B141060), a related compound, can undergo a solvent-free crossed aldol condensation with 1-indanone. truman.eduhkedcity.net In this reaction, 1-indanone, which has α-hydrogens, forms the enolate that attacks the carbonyl group of 3,4-dimethoxybenzaldehyde, which lacks α-hydrogens. truman.edu This type of reaction, known as a Claisen-Schmidt reaction, generally provides good yields of the aldol product. truman.edu

Knoevenagel Condensation:

The Knoevenagel condensation is a modification of the aldol condensation. wikipedia.org It involves the reaction of an aldehyde or ketone with a compound having an active hydrogen, catalyzed by a weak base, typically an amine. wikipedia.org The active hydrogen compound is characterized by the presence of electron-withdrawing groups (Z) such as -COOH, -CN, -COR, or -NO2, which facilitate deprotonation to form an enolate ion. wikipedia.orgsigmaaldrich.com The initial product is a β-hydroxy carbonyl compound that usually dehydrates to form an α,β-unsaturated product. sigmaaldrich.comsigmaaldrich.com

A notable example involves the reaction of 2-methoxybenzaldehyde (B41997) with thiobarbituric acid in the presence of piperidine (B6355638) as a base, yielding a conjugated enone. wikipedia.org The Doebner modification of the Knoevenagel condensation uses pyridine (B92270) as a solvent, particularly when one of the electron-withdrawing groups on the active methylene (B1212753) compound is a carboxylic acid, leading to condensation followed by decarboxylation. wikipedia.org

Table 2: Comparison of Aldol and Knoevenagel Condensations

| Reaction | Carbonyl Reactant | Nucleophile Source | Catalyst | Key Feature |

| Aldol Condensation | Aldehyde or Ketone | Enolate of an aldehyde or ketone | Acid or Base | Forms β-hydroxy carbonyls, often followed by dehydration. magritek.com |

| Knoevenagel Condensation | Aldehyde or Ketone | Active methylene compound (Z-CH2-Z') | Weak Base (e.g., amine) | Utilizes compounds with acidic α-hydrogens due to electron-withdrawing groups. wikipedia.orgsigmaaldrich.com |

Oxidation and Reduction Pathways of the Aldehyde and Nitro Groups

Oxidation of the Aldehyde Group:

Aldehydes are readily oxidized to carboxylic acids. chemicalbook.com This transformation can be achieved using various oxidizing agents. 3,4-Dimethoxybenzaldehyde, a structurally similar compound, can be oxidized to the corresponding carboxylic acid. chemicalbook.com The aldehyde group in this compound is also susceptible to oxidation.

Reduction of the Nitro Group:

The reduction of aromatic nitro compounds to amines is a synthetically important transformation. kchem.orgwikipedia.org Several methods exist for this conversion, with the choice of reagent often depending on the presence of other functional groups.

Catalytic Hydrogenation: This is a common and effective method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel. wikipedia.orgcommonorganicchemistry.com While Pd/C is highly efficient, it can also reduce other functional groups. commonorganicchemistry.com Raney nickel is a useful alternative when trying to avoid the dehalogenation of aromatic halides. commonorganicchemistry.com

Metal-Based Reductions: Reagents like iron (Fe) or zinc (Zn) in acidic media, or tin(II) chloride (SnCl2), provide milder conditions for nitro group reduction and can be selective in the presence of other reducible groups. wikipedia.orgcommonorganicchemistry.com

Selective Reduction: Sodium sulfide (B99878) (Na2S) can be used for the selective reduction of one nitro group in a polynitro compound. commonorganicchemistry.comstackexchange.com The selectivity is often influenced by steric hindrance and the position of other substituents. For instance, in dinitro- and trinitrophenols and their ethers, a nitro group ortho to a hydroxy or alkoxy group is preferentially reduced. stackexchange.com Another approach involves using sodium borohydride (B1222165) (NaBH4) in the presence of a transition metal complex like Ni(PPh3)4, which enhances the reducing power of NaBH4 to reduce nitro groups to amines. jsynthchem.com

Reduction of the Aldehyde Group:

The aldehyde group can be reduced to a primary alcohol. 3,4-Dimethoxybenzaldehyde has been shown to be reduced to its corresponding alcohol by aryl-alcohol dehydrogenase. chemicalbook.com

Chemoselectivity:

When both an aldehyde and a nitro group are present, the choice of reducing agent is critical for achieving selectivity. For example, tin and hydrochloric acid are known to reduce aromatic nitro groups without affecting carbonyl groups. scispace.com Conversely, sodium borohydride is a mild reagent that typically reduces aldehydes and ketones but not nitro groups when used alone. jsynthchem.comscispace.com

Table 3: Common Reagents for Oxidation and Reduction

| Transformation | Functional Group | Reagent(s) | Product | Notes |

| Oxidation | Aldehyde | Various oxidizing agents | Carboxylic Acid | Aldehydes are readily oxidized. chemicalbook.com |

| Reduction | Nitro | H2, Pd/C or Raney Ni | Amine | Catalytic hydrogenation is a common method. wikipedia.orgcommonorganicchemistry.com |

| Nitro | Fe or Zn in acid; SnCl2 | Amine | Milder conditions, can be selective. wikipedia.orgcommonorganicchemistry.com | |

| Nitro | Na2S | Amine | Can be selective for one nitro group in polynitro compounds. commonorganicchemistry.comstackexchange.com | |

| Aldehyde | Aryl-alcohol dehydrogenase | Primary Alcohol | Enzymatic reduction. chemicalbook.com | |

| Aldehyde | NaBH4 | Primary Alcohol | Selective reduction of carbonyls over nitro groups. jsynthchem.comscispace.com |

Role As a Precursor in the Synthesis of Diverse Organic Compounds

Synthesis of Fluorinated Tracer Molecules

The strategic placement of functional groups in 3,4-dimethoxy-2-nitrobenzaldehyde makes it a valuable precursor in the synthesis of radiolabeled compounds, particularly those used in Positron Emission Tomography (PET).

Precursor for [¹⁸F]Fluoro-L-DOPA Synthesis

While direct use of this compound is less common, a closely related compound, nitroveratraldehyde (which can be 4,5-dimethoxy-2-nitrobenzaldehyde), is a key precursor in some synthetic routes to 6-[¹⁸F]fluoro-L-DOPA ([¹⁸F]FDOPA). nih.gov [¹⁸F]FDOPA is a significant radiopharmaceutical for PET imaging used in the diagnosis of Parkinson's disease, brain tumors, and other neurological disorders. nih.govnih.gov

The synthesis often involves a multi-step process where the nitro group of the precursor is displaced by the radioactive fluorine-18 (B77423) isotope. nih.gov Subsequent chemical modifications, such as reduction of the aldehyde and introduction of the amino acid moiety, lead to the final [¹⁸F]FDOPA product. nih.gov One reported method involves the ¹⁸F-fluorination of nitroveratraldehyde, followed by reductive iodination and an asymmetric alkylation step. nih.gov

Development of Radiopharmaceutical Precursors

The core structure of this compound is integral to the development of various precursors for radiopharmaceuticals. The presence of the nitro group allows for nucleophilic aromatic substitution reactions, a common strategy for introducing fluorine-18. The methoxy (B1213986) groups can influence the reactivity of the aromatic ring and can be demethylated in later synthetic steps to reveal hydroxyl groups, which are often present in biologically active molecules. The aldehyde functional group provides a handle for further chemical transformations to build the desired molecular complexity of the final radiotracer.

Formation of Nitrogen-Containing Heterocycles

The reactivity of this compound is well-suited for the construction of various nitrogen-containing heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science.

Indole (B1671886) Scaffold Construction

The synthesis of indole derivatives can be achieved using ortho-nitrobenzaldehydes as starting materials. nih.gov A general strategy involves the conversion of the aldehyde into a more complex intermediate, followed by a reductive cyclization where the nitro group is reduced to an amine, which then condenses with another part of the molecule to form the indole ring. nih.gov For instance, a catalytic olefination reaction of a 2-nitrobenzaldehyde (B1664092) with CF₃CCl₃ can yield a trifluoromethylated ortho-nitrostyrene. nih.gov This intermediate can then be reacted with an amine, like pyrrolidine, to form an enamine. nih.gov Subsequent reduction of the nitro group initiates an intramolecular cyclization to afford the 2-CF₃-indole. nih.gov This approach allows for the synthesis of indoles with various substituents on the aromatic ring. nih.gov

Quinolines and Related Annulated Systems

This compound can be utilized in the synthesis of quinoline (B57606) derivatives, a class of heterocyclic compounds with a broad range of biological activities. A common method is the Friedländer annulation, which typically involves the condensation of a 2-aminobenzaldehyde (B1207257) with a compound containing an activated methylene (B1212753) group. nih.goviipseries.org A modification of this process involves the in situ reduction of a 2-nitrobenzaldehyde to the corresponding 2-aminobenzaldehyde. nih.gov For example, using iron powder in acetic acid can effectively reduce the nitro group of this compound, allowing it to react with a suitable ketone or other active methylene compound in a one-pot domino reaction to form a polysubstituted quinoline. nih.gov This method is advantageous as it avoids the need to isolate the often less stable 2-aminobenzaldehyde. nih.gov

Synthetic Routes to Hydrazone Derivatives for Screening Libraries

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNR₃R₄ structure and are known for their diverse biological activities, making them valuable for inclusion in screening libraries for drug discovery. mdpi.commdpi.com this compound serves as a key building block for synthesizing novel hydrazone derivatives. researchgate.net The synthesis typically involves a straightforward condensation reaction between the aldehyde group of this compound and a hydrazine (B178648) derivative, such as an aryl hydrazine hydrochloride. researchgate.net This reaction is often carried out in a suitable solvent and can be purified by recrystallization. researchgate.net The resulting hydrazones can be characterized by various spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. researchgate.net The generation of a library of such hydrazones with different substituents on the hydrazine component allows for the exploration of structure-activity relationships. mdpi.commdpi.com

Intermediate in the Synthesis of Polycyclic Aromatic Compounds

This compound serves as a precursor for the synthesis of various heterocyclic compounds, including dihydroisocoumarin derivatives. google.com Dihydroisocoumarins are a class of lactones that exhibit a range of biological activities, making them attractive targets for synthesis. gaylordchemical.com The synthesis of dihydroisocoumarin derivatives often involves multi-step reaction sequences where the functionalities of this compound are strategically manipulated to construct the desired polycyclic framework.

One general approach to synthesizing 3,4-dihydroisocoumarins involves the reaction of a substituted 2-halobenzoic acid with an alkene in the presence of a catalyst. gaylordchemical.com While this specific example does not directly start from this compound, the aldehyde can be converted to a suitable benzoic acid derivative through oxidation, which can then be utilized in such synthetic strategies.

Contributions to Polymer Chemistry (as analogous nitroaromatic precursors)

Nitroaromatic compounds, as a class, are significant in polymer chemistry. nih.gov They are used in the synthesis of various polymers and polymer-based materials. nih.govnih.gov For instance, the reduction of nitro groups to amines provides monomers for the production of polyamides and polyimines.

While specific applications of this compound in polymer chemistry are not extensively documented in readily available literature, analogous nitroaromatic precursors are crucial. The principles of using nitroaromatic compounds in polymer synthesis can be applied to this molecule. For example, hyperbranched polymers with σ–π conjugated units have been developed for the detection of nitroaromatic compounds, highlighting the interaction between polymers and these molecules. rsc.org The presence of the nitro group in this compound makes it a potential candidate for incorporation into polymers designed for specific functions, such as sensing or as a monomer after reduction of the nitro group.

Theoretical and Computational Studies on 3,4 Dimethoxy 2 Nitrobenzaldehyde

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its geometry and electronic properties.

The spatial arrangement of atoms in 3,4-Dimethoxy-2-nitrobenzaldehyde is dictated by the interplay of electronic and steric effects. The molecule features a benzaldehyde (B42025) core with two methoxy (B1213986) groups and a nitro group as substituents. Due to significant steric hindrance between the adjacent aldehyde group at the C1 position and the nitro group at the C2 position, a non-coplanar conformation is expected. researchgate.netpsu.edu Studies on the related molecule, 2-nitrobenzaldehyde (B1664092), have confirmed that the nitro group is twisted with respect to the phenyl ring to alleviate this steric strain. researchgate.netpsu.edu A similar twist is anticipated for this compound.

Conformational analysis of related chalcones derived from substituted benzaldehydes often involves mapping the potential energy surface (PES) by systematically rotating key dihedral angles. ufms.brufms.br This process identifies the lowest energy conformers and the energy barriers between them. For this compound, the key dihedrals would involve the rotation of the aldehyde, nitro, and methoxy groups relative to the aromatic ring. While specific energetic data for this exact compound is not detailed in available literature, the principles from analogous structures suggest a complex conformational landscape governed by the need to minimize steric repulsion while optimizing electronic conjugation.

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. conicet.gov.ar The energy gap between the HOMO and LUMO (ΔE) is a critical parameter indicating the molecule's kinetic stability and polarizability; a smaller gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the electron-donating methoxy groups. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro and aldehyde groups. This separation of frontier orbitals suggests a propensity for charge-transfer interactions upon electronic excitation. conicet.gov.ar Theoretical calculations using DFT are instrumental in quantifying the energies of these orbitals and predicting sites susceptible to electrophilic or nucleophilic attack. niscpr.res.in

The table below presents representative HOMO-LUMO data for related nitroaromatic compounds, calculated using DFT methods, to illustrate the typical energy ranges.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | nih.gov |

| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate (in DMSO) | -7.39 | -2.29 | 5.10 | materialsciencejournal.org |

Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict the electronic absorption spectra (UV/Vis) of molecules. conicet.gov.arniscpr.res.in A joint experimental and theoretical analysis of nitrobenzaldehyde isomers provides a strong basis for predicting the spectral features of this compound. rsc.orguni-muenchen.deresearchgate.net

The UV/Vis spectrum is expected to be characterized by three main absorption bands:

A weak transition at longer wavelengths (around 350 nm), attributed to an n→π* electronic transition originating from the lone pairs of the oxygen atoms in the nitro and aldehyde groups. rsc.orguni-muenchen.deresearchgate.net

A band of intermediate intensity (around 300 nm), which is dominated by π→π* excitations within the benzene (B151609) ring. rsc.orguni-muenchen.deresearchgate.net

A strong absorption band at shorter wavelengths (around 250 nm), ascribed to a π→π* excitation involving charge transfer between the benzene ring and the electron-withdrawing nitro group. rsc.orguni-muenchen.deresearchgate.net

The presence of two electron-donating methoxy groups on the ring is expected to cause a bathochromic (red) shift in these absorption bands compared to unsubstituted nitrobenzaldehyde.

| Wavelength (nm) | Approximate Energy (eV) | Transition Type | Origin | Expected Intensity |

|---|---|---|---|---|

| ~350 | ~3.6 | n→π | Nitro and Aldehyde Groups | Weak |

| ~300 | ~4.2 | π→π | Arene Ring | Intermediate |

| ~250 | ~5.0 | π→π* | Nitro Group / Benzene Ring | Strong |

Data derived from analogous nitrobenzaldehyde compounds. rsc.orguni-muenchen.deresearchgate.net

Density Functional Theory (DFT) Applications

DFT is a workhorse of computational chemistry, balancing accuracy and computational cost, making it ideal for studying complex chemical processes.

DFT calculations are invaluable for mapping the reaction pathways of chemical transformations. A computational study on the formation of veratraldehyde (3,4-dimethoxybenzaldehyde) from a lignin (B12514952) model compound, 1-(3′,4′-dimethoxyphenyl) propene, illustrates this capability. nih.govmdpi.com Although this study details the synthesis of a closely related molecule rather than a reaction of this compound itself, it demonstrates how DFT is used to trace complex, multi-step non-enzymatic reactions. nih.gov

Identifying and characterizing transition states (TS) is crucial for understanding reaction kinetics. A transition state is the highest energy point along a reaction coordinate, and its energy determines the activation energy of that step. mdpi.com In the study of veratraldehyde formation, DFT calculations were used to locate and characterize four distinct transition states along the reaction pathway. nih.govmdpi.com

The analysis revealed a mixed activation energy profile, where the transformation across the first transition state (TS1) was endothermic, while the steps involving the subsequent three transition states (TS2, TS3, and TS4) were exothermic. nih.govmdpi.com This detailed knowledge of the energy landscape, including the barriers at each transition state, is essential for predicting reaction rates and understanding why certain reaction pathways are favored over others. The analysis of the reaction force and force constants further refines the understanding of the electronic and structural changes that occur within the transition state region. mdpi.com

Quantitative Structure-Reactivity/Activity Relationship (QSAR/QSTR) Modeling

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSTR) models are computational tools that correlate the structural properties of chemicals with their biological activities or chemical reactivities. nih.gov These models are a cost-effective alternative to traditional laboratory testing, providing a means to predict the properties of new or untested compounds. nih.gov For aromatic aldehydes, QSAR studies are crucial for understanding their environmental and toxicological profiles. nih.gov

The foundation of any QSAR model is the development of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. For aromatic aldehydes, a variety of descriptors are calculated to capture their electronic, topological, and steric features. nih.govnih.gov

Key types of descriptors developed for this class of compounds include:

Quantum Topological Molecular Similarity (QTMS) Descriptors: These are derived from the quantum theory of atoms in molecules (QTAIM) and provide detailed information about the electron density distribution, which is fundamental to chemical reactivity. nih.gov

Physicochemical Properties: The lipid-water partition coefficient (log K(o/w)) is a common descriptor used to model the bioavailability and transport of a compound. nih.gov

Topological and Shape Descriptors: These descriptors encode information about molecular size, shape, branching, and connectivity. nih.gov

Electronic Descriptors: These relate to the distribution of charges and the energies of molecular orbitals, which are critical for understanding reaction mechanisms. nih.gov

Information Content Descriptors: These quantify the complexity and symmetry of the molecular structure. nih.gov

In developing QSAR models, these descriptors are correlated with specific endpoints, such as toxicity or reaction rates. nih.govresearchgate.net For instance, studies on aromatic pollutants have used a Genetic Algorithm (GA) combined with multiple linear regression analysis (MLRA) to select the most relevant descriptors and build correlation models for properties like molar absorption coefficients and quantum yields. researchgate.net Such analyses have shown that a molecule's polarizability, shape, size, and the presence of specific atom-centered fragments are key predictors of its properties. researchgate.net

Table 1: Molecular Descriptors Used in QSAR/QSTR Models for Aromatic Aldehydes

| Descriptor Category | Description | Relevance to Reactivity/Activity |

|---|---|---|

| Quantum Topological | Derived from quantum mechanical calculations of electron density (e.g., QTMS). nih.gov | Describes electronic distribution, bond strengths, and atomic charges. nih.gov |

| Physicochemical | Represents properties like lipophilicity (e.g., log K(o/w)). nih.gov | Influences bioavailability and transport across biological membranes. nih.gov |

| Topological & Shape | Encodes molecular size, branching, and overall shape. nih.gov | Relates steric hindrance and molecular accessibility to reactivity. nih.gov |

| Electronic | Quantifies features like dipole moment and orbital energies. nih.gov | Governs electrostatic interactions and susceptibility to nucleophilic/electrophilic attack. nih.gov |

| Structural | Counts specific fragments or functional groups. researchgate.net | Identifies key structural motifs responsible for a given activity. researchgate.net |

Predictive QSAR models are essential for assessing the environmental and health impacts of aromatic aldehydes. nih.gov A notable study focused on constructing predictive QSAR models for the toxicity of 77 aromatic aldehydes against the protozoan Tetrahymena pyriformis, an important species in ecological risk assessment. nih.gov

In this research, the dataset of aldehydes was divided into a training set of 58 compounds, used to build the models, and a test set of 19 compounds, used to validate their predictive power. nih.gov The researchers employed Partial Least Squares (PLS) and Genetic/Partial Least Squares (G/PLS) methods to develop the models, using QTMS descriptors and log K(o/w) as predictor variables. nih.gov An important aspect of the study was the evaluation of descriptors calculated at different levels of theory, including AM1, HF/3-21G(d), HF/6-31G(d), and various B3LYP and MP2 levels. nih.gov

The results indicated that models built using descriptors calculated at the HF/6-31G(d) level of theory demonstrated the best predictive capability. nih.gov The robustness and reliability of these models were further confirmed through rigorous validation techniques, including leave-one-out cross-validation and randomization tests. nih.gov This work demonstrates that well-validated QSAR models can reliably predict the toxicity of aromatic aldehydes, providing a valuable tool for screening and risk assessment. nih.govnih.gov

Table 2: Summary of a Predictive QSAR Study on Aromatic Aldehydes

| Parameter | Description |

|---|---|

| Compound Class | Aromatic Aldehydes nih.gov |

| Endpoint Modeled | Toxicity to Tetrahymena pyriformis nih.gov |

| Dataset Size | 77 compounds (58 training, 19 test) nih.gov |

| Modeling Methods | Partial Least Squares (PLS), Genetic/PLS (G/PLS) nih.gov |

| Key Descriptors | Quantum Topological Molecular Similarity (QTMS), log K(o/w) nih.gov |

| Optimal Theory Level | Hartree-Fock (HF) with 6-31G(d) basis set nih.gov |

| Validation | Leave-one-out cross-validation, external test set prediction, randomization tests nih.gov |

Ab Initio Molecular Dynamics Simulations of Photochemical Processes

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that computes the forces acting on atoms "on-the-fly" from electronic structure calculations, without relying on pre-parameterized force fields. rub.de This first-principles approach allows for the simulation of complex chemical events, such as bond breaking and formation, making it particularly well-suited for studying the dynamics of photochemical processes. rub.denih.gov

For a molecule like this compound, AIMD can provide profound insights into its behavior upon absorption of light. Photochemical reactions often involve transitions between different electronic states (e.g., from the ground state S₀ to an excited state S₁), which can be explicitly modeled using nonadiabatic AIMD methods. rsc.org These simulations can trace the reaction pathways that unfold on femtosecond (fs) to picosecond (ps) timescales following photoexcitation. rsc.orgescholarship.org

Studies on related systems illustrate the potential applications:

Reaction Pathways: Nonadiabatic AIMD simulations on isoxazole (B147169) revealed the detailed photoisomerization pathway upon excitation, showing the crucial N–O bond-breaking step and subsequent relaxation back to the ground state. rsc.org

Excited-State Lifetimes: The same study was able to estimate the lifetimes of different excited states, finding durations as short as 10.77 fs. rsc.org

Mechanism of Product Formation: AIMD can elucidate how different products are formed. For instance, simulations can distinguish between pathways leading to different isomers or decomposition products, such as the formation of a ketenimine via a 1,2-shift mechanism. rsc.org

Environmental Effects: AIMD can be used to model how surrounding molecules or atoms influence a photochemical reaction. For example, simulations have been used to explore the photolysis of methane (B114726) in the presence of a nickel atom, demonstrating how the metal atom facilitates an easier pathway for hydrogen production. nih.gov

By applying AIMD, researchers could map the potential energy surfaces of this compound's excited states, identify key transition structures, and simulate the dynamic evolution of the molecule after absorbing a photon. This would reveal the primary photochemical reaction channels, the timescales on which they occur, and the specific molecular motions involved.

Table 3: Application of AIMD to Photochemical Processes

| Phenomenon | Information Gained from AIMD | Example from Related Systems |

|---|---|---|

| Photoisomerization | Tracing of complete reaction pathways from reactant to product via excited states. rsc.org | Isoxazole to oxazole (B20620) conversion pathway. rsc.org |

| Bond Dissociation | Real-time observation of specific bond-breaking events following photoexcitation. nih.govrsc.org | N-O bond cleavage in isoxazole; C-H bond breaking in methane. nih.govrsc.org |

| Excited-State Dynamics | Calculation of excited-state lifetimes and nonadiabatic transitions between electronic states. rsc.org | Identification of two distinct S₁ state lifetimes (10.77 fs and 119.81 fs) in dimethylisoxazole. rsc.org |

| Product Formation | Elucidation of mechanisms leading to specific photoproducts. rsc.org | Verification of a 1,2-shift mechanism leading to ketenimine formation. rsc.org |

| Catalytic Effects | Simulation of how other atoms or molecules mediate the photochemical reaction. nih.gov | Demonstration of Ni-atom-aided photolysis of methane at a lower energy. nih.gov |

Emerging Research Directions and Future Perspectives

Development of Green and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals, and 3,4-Dimethoxy-2-nitrobenzaldehyde is no exception. Traditional nitration methods often rely on harsh conditions and produce significant waste. Consequently, research is shifting towards more environmentally benign approaches.

Future research in this area is expected to focus on several key aspects:

Biocatalysis: The use of enzymes, such as lignin (B12514952) peroxidase (LiP), to catalyze specific steps in the synthesis of aromatic aldehydes is a promising avenue. nih.govnih.gov While direct enzymatic nitration of veratraldehyde (3,4-dimethoxybenzaldehyde) to yield the 2-nitro derivative is still an area for development, the enzymatic oxidation of related precursors showcases the potential for milder and more selective reaction conditions. nih.govnih.gov

Alternative Solvents and Catalysts: The exploration of greener solvents, such as ionic liquids or supercritical fluids, could significantly reduce the environmental impact of the synthesis. Furthermore, the development of solid acid catalysts or recyclable nitrating agents could streamline purification processes and minimize waste generation. Recent studies on the use of gluconic acid aqueous solution as a bio-based green solvent and catalyst for reactions involving aromatic aldehydes highlight a potential direction for the synthesis of derivatives of this compound. researchgate.netacgpubs.org

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety for exothermic nitration reactions, and the potential for higher yields and purity, all of which align with the goals of green chemistry.

| Green Synthesis Approach | Potential Advantages | Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced byproducts. | discovery and engineering for regioselective nitration. |

| Alternative Solvents | Reduced toxicity and environmental impact, potential for catalyst recycling. | Screening of ionic liquids and deep eutectic solvents for nitration reactions. |

| Flow Chemistry | Improved safety, precise control over reaction parameters, scalability. | Optimization of flow reactor conditions for the nitration of veratraldehyde. |

Integration with Automated Synthesis and High-Throughput Experimentation

The demand for novel molecules with tailored properties has accelerated the adoption of automated synthesis and high-throughput experimentation (HTE). These technologies enable the rapid generation and screening of compound libraries, significantly speeding up the discovery process.

For this compound, this integration holds considerable promise:

Library Synthesis: Automated platforms can be employed to synthesize a diverse library of derivatives by modifying the aldehyde or nitro groups, or by introducing further substitutions on the aromatic ring. This would facilitate the exploration of structure-activity relationships for various applications.

Reaction Optimization: HTE allows for the rapid screening of a wide range of catalysts, solvents, and reaction conditions to identify optimal synthetic routes with improved yields and selectivity. sigmaaldrich.com This is particularly valuable for developing more efficient methods for the preparation of this compound and its derivatives.

Assay Development: Miniaturized HTE assays can be developed to screen for specific biological activities or material properties of compounds derived from this compound. nih.govbiorxiv.org

The future will likely see the development of fully automated workflows, from the design of virtual compound libraries to their synthesis and subsequent biological or material screening, with this compound serving as a versatile starting material.

Advanced Applications in Chemical Biology as Chemical Probes

The inherent photochemical properties of the ortho-nitrobenzyl moiety make this compound a prime candidate for the development of advanced chemical probes. The presence of the dimethoxy groups can further modulate these properties.

A key application in this domain is the creation of photocleavable protecting groups , often referred to as "photocages." These groups can be attached to a biologically active molecule, rendering it inactive. Upon exposure to light of a specific wavelength, the protecting group is cleaved, releasing the active molecule with high spatial and temporal control.

The 2-nitrobenzyl group is a well-established photocage, and the introduction of methoxy (B1213986) groups, as in this compound, can influence the absorption wavelength and the efficiency of the photocleavage process. The photolysis of o-nitrobenzyl compounds typically proceeds through the formation of an aci-nitro intermediate, which then rearranges to release the caged molecule and form a 2-nitrosobenzaldehyde derivative. A study on related 4,5-dimethoxy-2-nitrobenzyl compounds has shown that the methoxy groups can red-shift the absorption spectra. nih.gov

Future research is expected to focus on:

Fine-tuning Photophysical Properties: Systematically modifying the substitution pattern of the nitrobenzaldehyde core to optimize properties such as the two-photon absorption cross-section, quantum yield of uncaging, and the wavelength required for cleavage to ensure compatibility with biological systems.

Caging Diverse Biomolecules: Developing synthetic methodologies to attach the 3,4-dimethoxy-2-nitrobenzyl group to a wide range of biomolecules, including neurotransmitters, signaling lipids, and nucleic acids, to study their function in living cells and tissues.

Orthogonal Uncaging Strategies: Designing systems where multiple photocages are present, each responsive to a different wavelength of light, allowing for the sequential release of different bioactive molecules.

Computational Design and Prediction of Novel Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules. For this compound, computational studies can provide valuable insights into its electronic structure, reactivity, and potential applications.

DFT calculations can be employed to:

Analyze Electronic Properties: Determine the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and the molecular electrostatic potential. This information helps to predict the most likely sites for nucleophilic and electrophilic attack.

Model Reaction Mechanisms: Elucidate the step-by-step pathways of reactions involving this compound, including the identification of transition states and intermediates. nih.govnih.gov This is crucial for understanding the factors that control reaction outcomes and for designing more efficient synthetic routes. A DFT study on the NHC-catalyzed cycloaddition between ketenes and electron-deficient benzaldehydes demonstrates the power of this approach in elucidating reaction mechanisms and stereoselectivities. rsc.org

Predict Spectroscopic Properties: Calculate theoretical NMR, IR, and UV-Vis spectra to aid in the characterization of the compound and its derivatives.

Future computational work will likely involve more complex modeling, such as:

Solvent Effects: Incorporating explicit solvent models to more accurately predict reactivity and selectivity in different reaction media.

Excited State Calculations: Modeling the photochemical properties of the molecule to guide the design of improved photocleavable protecting groups.

Machine Learning: Utilizing machine learning algorithms trained on computational and experimental data to rapidly predict the properties and reactivity of novel derivatives.

| Computational Method | Application to this compound |

| Density Functional Theory (DFT) | Analysis of electronic structure, modeling of reaction mechanisms, prediction of spectroscopic properties. |

| Time-Dependent DFT (TD-DFT) | Investigation of excited states and photochemical pathways for photocaging applications. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions involving the compound or its derivatives. |

Exploration in Advanced Materials Science Applications

The unique combination of functional groups in this compound makes it a valuable precursor for the synthesis of advanced materials with tailored properties.

Potential applications in materials science include:

Polymer Synthesis: The aldehyde group can participate in various polymerization reactions, such as condensation polymerization, to form novel polymers. The nitro and methoxy groups can impart specific properties to the resulting polymer, such as thermal stability, optical properties, or the ability to coordinate with metal ions. The synthesis of polymers from derivatives of 3,3'-dimethoxybiphenyl-4,4'-diamine showcases the potential for creating new polymeric materials from substituted aromatic compounds. mdpi.com

Photoresponsive Materials: The photocleavable nature of the ortho-nitrobenzyl group can be exploited to create photoresponsive materials. For instance, it could be incorporated into a polymer network to create materials that change their properties, such as solubility or mechanical strength, upon irradiation.

Functional Dyes and Pigments: The chromophoric nitro group, in conjunction with the methoxy groups, can be the basis for synthesizing novel dyes and pigments with specific absorption and emission characteristics.

Future research in this area will likely focus on the rational design and synthesis of materials with specific functionalities. This could involve the preparation of photo-degradable polymers for controlled release applications, the development of sensors based on the fluorescence quenching of polymers derived from this compound, or the creation of novel cross-linking agents for advanced thermosets.

Q & A

Q. What are the key physicochemical properties of 3,4-Dimethoxy-2-nitrobenzaldehyde, and how do they influence experimental design?

Answer: The compound (CAS 55149-84-3) has a molecular formula C₉H₉NO₅ , molecular weight 211.17 g/mol , density 1.312 g/cm³ , boiling point 389.7°C , and flash point 193.7°C . These properties dictate handling protocols:

- High boiling point : Requires vacuum distillation or sublimation for purification.

- Thermal stability : Decomposition risks above 300°C suggest avoiding prolonged heating in open systems.

- Hydrophobicity (log Pow ≈ 0.767, inferred from nitrobenzaldehyde analogs): Impacts solubility in polar solvents, favoring DMSO or DMF for reactions .

Q. What synthetic routes are commonly employed to prepare this compound?

Answer: Two primary methodologies are reported:

- Stepwise nitration and methoxylation : Start with 3,4-dimethoxybenzaldehyde; nitration at the ortho position using HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration .

- Directed ortho-metalation : Use directing groups (e.g., methoxy) to position nitro groups via electrophilic substitution, followed by oxidation of intermediates .

Key validation : Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:3) and confirm purity by HPLC (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer:

- Chromatography : HPLC with C18 columns (acetonitrile/water gradient) for purity assessment .

- Spectroscopy :

- Mass spectrometry : ESI-MS (m/z 212.1 [M+H]⁺) confirms molecular weight .

Advanced Research Questions

Q. How do the electronic effects of the nitro and methoxy groups influence reactivity in cross-coupling reactions?

Answer:

- Nitro group : Strong electron-withdrawing effect deactivates the aromatic ring, directing electrophiles to meta positions. However, in reductive amination, the nitro group can be reduced to an amine, altering reactivity .

- Methoxy groups : Electron-donating effects enhance ortho/para reactivity but compete with nitro for directing. Computational studies (DFT) show partial charge distribution at C-2 (nitro) and C-5 (methoxy) .

Experimental validation : Use Suzuki-Miyaura coupling with Pd catalysts to test regioselectivity .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

Answer:

- Acidic conditions (pH <3) : Nitro group hydrolysis to carboxylic acid occurs above 60°C.

- Alkaline conditions (pH >10) : Aldehyde oxidation to carboxylic acid accelerates.

- Thermal stability : Decomposition observed at >250°C via TGA, releasing NOₓ gases .

Mitigation : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) .

Q. How can contradictions in reported spectroscopic data be resolved during structural elucidation?

Answer:

- Case study : Discrepancies in ¹³C NMR chemical shifts (e.g., aldehyde carbon δ 190–192 ppm vs. δ 188 ppm) arise from solvent polarity or concentration effects.

- Resolution :

Q. What strategies optimize the compound’s use as a precursor in heterocyclic synthesis?

Answer:

- Schiff base formation : React with amines (e.g., hydrazines) to form imines for azomethine-based ligands .

- Cyclization : Use nitro as a leaving group in Pd-catalyzed cyclizations to access indoles or quinolines .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, enabling access to benzodiazepine analogs .

Q. What safety protocols are critical when handling this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.